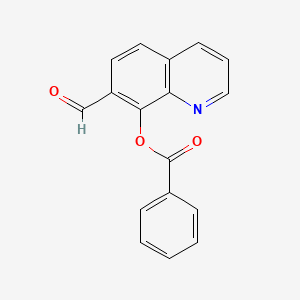

7-Formylquinolin-8-yl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-formylquinolin-8-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-11-14-9-8-12-7-4-10-18-15(12)16(14)21-17(20)13-5-2-1-3-6-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZXJWCLXRCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 7-Formylquinolin-8-yl benzoate

An In-depth Technical Guide on the

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 7-Formylquinolin-8-yl benzoate. This molecule is a derivative of 8-hydroxyquinoline, a scaffold of significant interest in medicinal chemistry and materials science due to its potent metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The synthesis is presented as a robust two-step process, beginning with the regioselective formylation of 8-hydroxyquinoline to yield the key intermediate, 8-hydroxyquinoline-7-carbaldehyde, followed by a subsequent esterification to afford the final product. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms, the rationale for methodological choices, and comprehensive characterization data.

Introduction and Retrosynthetic Analysis

The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in chemical and pharmaceutical research.[3] Functionalization of the 8-HQ ring system allows for the fine-tuning of its electronic and steric properties, leading to novel derivatives with enhanced or specific activities. The title compound, this compound, incorporates two key functionalities: a formyl group at the 7-position, which can serve as a handle for further derivatization (e.g., Schiff base formation), and a benzoate ester at the 8-position. This ester can act as a prodrug moiety, masking the phenolic hydroxyl group to potentially improve cell permeability and metabolic stability, a strategy employed in drug design to enhance bioavailability.[4]

The synthesis is logically approached via a two-step retrosynthetic disconnection. The target ester is disconnected at the ester linkage, revealing 8-hydroxyquinoline-7-carbaldehyde and a benzoyl group source (e.g., benzoyl chloride). The 8-hydroxyquinoline-7-carbaldehyde intermediate is then disconnected at the C7-carbon bond, tracing back to the commercially available starting material, 8-hydroxyquinoline.

Step I: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde

The critical step in this synthesis is the introduction of a formyl group onto the 8-hydroxyquinoline ring. The hydroxyl group at C-8 is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. The ortho position (C-7) and para position (C-5) are both electronically activated. Therefore, achieving high regioselectivity for the C-7 position is paramount. Several classical formylation methods are considered.

Mechanistic Considerations and Method Selection

-

Reimer-Tiemann Reaction : This reaction involves treating a phenol with chloroform (CHCl₃) in a strong aqueous base.[5][6] The base deprotonates both the phenol and chloroform, generating the highly electrophilic dichlorocarbene (:CCl₂).[5] The electron-rich phenoxide ring attacks the carbene, preferentially at the ortho position. Subsequent hydrolysis of the dichloromethyl group yields the aldehyde. While effective for ortho-formylation, this method can sometimes suffer from moderate yields and the formation of byproducts.[7]

-

Duff Reaction : This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol or acetic acid.[8] The reaction proceeds through an electrophilic attack of an iminium ion derived from HMTA, again favoring the ortho position, followed by hydrolysis to the aldehyde. For 8-hydroxyquinoline, studies have shown that the Duff reaction can be low-yielding and produce impure products.[9]

-

Vilsmeier-Haack Reaction : This is a highly reliable and widely used method for formylating electron-rich aromatic compounds.[10][11] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[10] The resulting chloroiminium ion is the active electrophile. This method is known for its high yields and cleaner reaction profiles compared to the alternatives for many substrates.[12][13]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

8-Hydroxyquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 8-hydroxyquinoline (e.g., 5.0 g, 34.4 mmol) and anhydrous 1,2-dichloroethane (50 mL).

-

Vilsmeier Reagent Formation: In the dropping funnel, prepare a solution of anhydrous DMF (e.g., 8.0 mL, 103.2 mmol, 3.0 eq) in anhydrous 1,2-dichloroethane (20 mL). Cool the reaction flask to 0 °C in an ice bath.

-

Addition of POCl₃: Slowly add phosphorus oxychloride (e.g., 4.8 mL, 51.6 mmol, 1.5 eq) to the cooled DMF solution in the dropping funnel. An exothermic reaction will occur, forming the Vilsmeier reagent. Allow the mixture to stir for 15 minutes at 0 °C.

-

Formylation Reaction: Add the freshly prepared Vilsmeier reagent dropwise from the funnel to the stirred solution of 8-hydroxyquinoline over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 85 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

-

Add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6 and 7. A precipitate will form.

-

Stir the mixture for 1 hour, then collect the solid product by vacuum filtration. Wash the solid with cold deionized water (3 x 50 mL).

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 8-hydroxyquinoline-7-carbaldehyde as a yellow solid.

Characterization of 8-Hydroxyquinoline-7-carbaldehyde

The identity and purity of the intermediate should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol [14] |

| Appearance | Yellow crystalline solid |

| ¹H NMR (CDCl₃, δ) | ~10.5 ppm (s, 1H, -CHO), ~9.0 ppm (dd, 1H, H2), ~8.2 ppm (dd, 1H, H4), ~7.8 ppm (d, 1H, H5), ~7.5 ppm (dd, 1H, H3), ~7.3 ppm (d, 1H, H6). Phenolic -OH is often broad. |

| ¹³C NMR (CDCl₃, δ) | ~192 ppm (CHO), other aromatic signals in the 110-160 ppm range. |

| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~1680 (s, C=O aldehyde), ~1600, 1500 (C=C aromatic). |

Step II:

The second step is a standard esterification of the phenolic hydroxyl group of the intermediate with benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanistic Considerations

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles:

-

Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product side.

-

Catalyst: Pyridine can act as a nucleophilic catalyst by reacting with benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate, which is then more readily attacked by the phenoxide.

Detailed Experimental Protocol: Benzoylation

Materials:

-

8-Hydroxyquinoline-7-carbaldehyde

-

Benzoyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 8-hydroxyquinoline-7-carbaldehyde (e.g., 2.0 g, 11.55 mmol) and anhydrous pyridine (20 mL). Stir the mixture until the solid is completely dissolved.

-

Addition of Benzoyl Chloride: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (e.g., 1.6 mL, 13.86 mmol, 1.2 eq) dropwise over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL) to remove any unreacted benzoyl chloride and residual acid, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford this compound as a pure solid.

Characterization of this compound

| Property | Expected Value |

| Molecular Formula | C₁₇H₁₁NO₃ |

| Molecular Weight | 277.28 g/mol |

| Appearance | Off-white or pale yellow solid |

| IUPAC Name | (7-formylquinolin-8-yl) benzoate[15] |

| ¹H NMR (CDCl₃, δ) | ~10.2 ppm (s, 1H, -CHO), ~9.1 ppm (dd, 1H, H2), ~8.3-8.1 ppm (m, 3H, H4 and ortho-H of benzoate), ~8.0 ppm (d, 1H, H5), ~7.7-7.5 ppm (m, 4H, H3, H6, and meta/para-H of benzoate). |

| ¹³C NMR (CDCl₃, δ) | ~189 ppm (CHO), ~165 ppm (C=O ester), other aromatic signals in the 120-155 ppm range. |

| IR (KBr, cm⁻¹) | ~1740 (s, C=O ester), ~1695 (s, C=O aldehyde), ~1260 (s, C-O stretch). |

Summary and Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound, a valuable derivative of 8-hydroxyquinoline. The synthetic strategy hinges on a high-yield Vilsmeier-Haack formylation to regioselectively install the aldehyde at the C-7 position, followed by a standard Schotten-Baumann esterification to protect the phenolic hydroxyl group as a benzoate ester. The protocols provided are robust and scalable for laboratory settings. The characterization data supplied serves as a benchmark for researchers to validate their results. This molecule stands as a versatile platform for further chemical exploration, particularly in the development of novel therapeutic agents and functional materials.

References

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

-

Formylation of 8-hydroxyquinoline (1c). (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]

- Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.

-

Al-Mawsawi, L. Q., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7299. Retrieved from [Link]

-

Wnuk, E., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(4), 803. Retrieved from [Link]

- 8-hydroxy quinoline derivatives. (2004). Google Patents.

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

8-Hydroxy-7-quinolinecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Duff reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

The Duff Reaction: Researching A Modification. (2014). The ScholarShip. Retrieved from [Link]

-

Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2007). PubMed. Retrieved from [Link]

-

The Reimer–Tiemann Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents [patents.google.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 8-Hydroxy-7-quinolinecarboxaldehyde | C10H7NO2 | CID 265830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Synthesis of 7-Formylquinolin-8-yl benzoate

This guide provides a comprehensive and technically detailed protocol for the synthesis of 7-Formylquinolin-8-yl benzoate, a valuable quinoline derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a thorough understanding of the chemical principles and experimental nuances involved in this multi-step synthesis.

Introduction: The Significance of Substituted Quinoline Esters

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities and material properties. The introduction of both a formyl group and a benzoate ester onto the 8-hydroxyquinoline scaffold creates a molecule with unique potential. The formyl group at the 7-position can act as a synthetic handle for further elaboration, such as the formation of Schiff bases or other condensation products, while the benzoate ester at the 8-position can modulate the compound's lipophilicity, stability, and potential as a pro-drug. Understanding the precise synthesis of this compound is therefore crucial for researchers looking to explore its utility in various scientific domains.

Overall Synthetic Strategy

The synthesis of this compound is a three-stage process, commencing with the construction of the core 8-hydroxyquinoline ring system. This is followed by the regioselective introduction of a formyl group at the 7-position. The final step involves the esterification of the hydroxyl group with benzoyl chloride.

Stage 1: Synthesis of the Precursor - 8-Hydroxyquinoline

The foundational step in this synthesis is the preparation of 8-hydroxyquinoline. The Skraup synthesis is a classic and reliable method for constructing the quinoline ring system from an aniline derivative.

Principle and Mechanism: The Skraup Reaction

The Skraup synthesis involves the reaction of an aromatic amine, in this case, o-aminophenol, with glycerol, an oxidizing agent (such as o-nitrophenol), and a dehydrating agent, typically concentrated sulfuric acid. The reaction proceeds through a series of steps including:

-

Dehydration of glycerol: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of o-aminophenol undergoes a conjugate addition to acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

-

Dehydration and Oxidation: A subsequent dehydration and oxidation step yields the aromatic quinoline ring system.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| o-Aminophenol | 109.13 | 15 g | 0.137 | |

| o-Nitrophenol | 139.11 | 7 g | 0.050 | Oxidizing agent |

| Glycerol | 92.09 | 25 g | 0.271 | |

| Sulfuric Acid (conc.) | 98.08 | 20 g | 0.204 | Dehydrating agent |

| Water | 18.02 | As needed | - | For dilution and workup |

| Sodium Hydroxide | 40.00 | As needed | - | For neutralization |

Procedure:

-

In a fume hood, carefully add 25 g of glycerol to a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

With vigorous stirring, slowly add 20 g of concentrated sulfuric acid to the glycerol. An exothermic reaction will occur; control the temperature with an ice bath if necessary.

-

To this mixture, add 15 g of o-aminophenol hydrochloride and 7 g of o-nitrophenol.

-

Gently heat the reaction mixture to boiling and maintain a gentle reflux for 3-4 hours.[1] The solution will darken significantly.

-

After the reflux period, allow the mixture to cool to below 100 °C.

-

Carefully and slowly, pour the reaction mixture into a large beaker containing 500 mL of water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-7.5.[2] This will cause the precipitation of the crude 8-hydroxyquinoline.

-

The crude product can be purified by steam distillation.[1][3] Alternatively, the precipitate can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as methanol or a chloroform/hexane mixture.[2][4]

Stage 2: Formylation of 8-Hydroxyquinoline to 7-Formyl-8-hydroxyquinoline

With the 8-hydroxyquinoline precursor in hand, the next critical step is the regioselective introduction of a formyl group at the 7-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Principle and Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] The mechanism involves:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich 8-hydroxyquinoline attacks the Vilsmeier reagent, preferentially at the electron-rich 7-position.

-

Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during the workup to yield the desired aldehyde.

The formylation is directed to the 7-position due to the activating effect of the hydroxyl group and the electronic properties of the quinoline ring system.[6]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles | Notes |

| 8-Hydroxyquinoline | 145.16 | 1.45 g | 0.010 | |

| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - | Reagent and solvent |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 mL (1.8 g) | 0.012 | |

| Sodium Acetate | 82.03 | As needed | - | For neutralization |

| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1.45 g of 8-hydroxyquinoline in 5 mL of DMF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 1.1 mL of phosphorus oxychloride dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is around 6-7.

-

The precipitated crude 7-formyl-8-hydroxyquinoline is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Stage 3: Benzoylation of 7-Formyl-8-hydroxyquinoline to this compound

The final step in the synthesis is the esterification of the hydroxyl group of 7-formyl-8-hydroxyquinoline with benzoyl chloride. The Schotten-Baumann reaction is a classic and effective method for this transformation.

Principle and Mechanism: The Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation of alcohols or amines with an acid chloride in the presence of an aqueous base.[7] The key aspects of the mechanism are:

-

Deprotonation: The base (typically sodium hydroxide) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

-

Nucleophilic Acyl Substitution: The phenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride.

-

Elimination: A chloride ion is eliminated, leading to the formation of the ester product.

The aqueous base serves to both deprotonate the phenol and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][9]

Experimental Protocol: Schotten-Baumann Benzoylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 5 mmol scale) | Moles | Notes |

| 7-Formyl-8-hydroxyquinoline | 173.17 | 0.866 g | 0.005 | |

| Benzoyl Chloride | 140.57 | 0.64 mL (0.77 g) | 0.0055 | Use a slight excess |

| Sodium Hydroxide (10% aq. soln.) | 40.00 | 15 mL | - | Base |

| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 0.866 g of 7-formyl-8-hydroxyquinoline in 15 mL of 10% aqueous sodium hydroxide solution.

-

Cool the flask in an ice bath.

-

With vigorous stirring, add 0.64 mL of benzoyl chloride dropwise to the solution.

-

After the addition is complete, continue to stir the mixture vigorously for 15-20 minutes in the ice bath.

-

A precipitate of the crude this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted benzoyl chloride and sodium benzoate.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Visualizing the Synthesis

To provide a clear overview of the entire synthetic process, the following diagrams illustrate the chemical transformations and the overall workflow.

Chemical Reaction Pathway

Caption: Overall chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Further Perspectives

This guide has outlined a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying principles of the Skraup, Vilsmeier-Haack, and Schotten-Baumann reactions, researchers can confidently approach this synthesis. The successful preparation of this compound opens the door to further derivatization and exploration of its biological and material properties, contributing to the advancement of medicinal chemistry and materials science.

References

-

PrepChem. Preparation of 8-hydroxyquinoline. Available at: [Link].

- Abbasi, J., et al. (2020).

- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

- CN103304477B - Purification method of 8-hydroxyquinoline crude product.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.

- SciSpace. (2014).

- Hassan, A. S., et al. (2020).

- US4044011A - Process for the preparation of 8-hydroxyquinoline.

-

Chemeurope.com. Vilsmeier-Haack reaction. Available at: [Link].

- CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.

- Wantulok, J., et al. (2020). Formylation of 8-hydroxyquinoline (1c).

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link].

- Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews.

- Scribd. (n.d.).

- Chemistry LibreTexts. (2024). 2.

- L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.

- Khan, I., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

- Allen. (n.d.).

- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.

- YouTube. (2024). Schotten-Baumann Reaction Explained: Easy Benzoylation of Phenols!

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link].

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]

- 3. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistnotes.com [chemistnotes.com]

- 8. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Purification of 7-Formylquinolin-8-yl Benzoate

This guide provides a comprehensive overview of the purification of 7-Formylquinolin-8-yl benzoate, a key intermediate in pharmaceutical research and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying scientific rationale to ensure robust and reproducible outcomes.

Understanding the Molecule: Properties and Stability Considerations

This compound is a multifunctional molecule featuring a quinoline core, an aldehyde group, and a benzoate ester. This unique combination of functional groups dictates its chemical behavior and informs the purification strategy.

-

Quinoline Core: The basic nitrogen atom in the quinoline ring can interact with acidic stationary phases like silica gel, potentially leading to peak tailing during column chromatography.

-

Aldehyde Group: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light. They can also undergo side reactions under strongly acidic or basic conditions.

-

Benzoate Ester: The ester linkage is prone to hydrolysis, particularly under basic or strongly acidic conditions, which would yield 8-hydroxy-7-formylquinoline and benzoic acid. The hydrolytic stability of benzoate esters can be influenced by electronic effects of substituents on the quinoline ring.[1][2]

A thorough understanding of these properties is paramount for selecting appropriate purification techniques and conditions to minimize degradation and maximize the yield of the pure compound.

Pre-Purification: Synthesis and Impurity Profile

The purity of the final product is intrinsically linked to the synthetic route employed and the impurities generated. This compound is typically synthesized in a two-step process: the formylation of 8-hydroxyquinoline to yield 7-formyl-8-hydroxyquinoline, followed by benzoylation.

Potential Impurities:

-

Unreacted Starting Materials: 8-hydroxyquinoline, 7-formyl-8-hydroxyquinoline, and benzoyl chloride.

-

By-products of Formylation (e.g., Duff Reaction): Potential for the formation of regioisomers and polymerization products.[3]

-

By-products of Benzoylation: Benzoic acid from the hydrolysis of benzoyl chloride.

-

Degradation Products: 7-Carboxyquinolin-8-yl benzoate (from oxidation of the aldehyde) and 7-formyl-8-hydroxyquinoline (from hydrolysis of the ester).

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to guide the development of the purification strategy.

Purification Strategy I: High-Performance Column Chromatography

Column chromatography is the primary technique for the purification of this compound, offering high resolution and adaptability.

Foundational Principles

The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the target molecule, which is moderately polar due to the presence of the aldehyde and ester groups, will dictate the choice of the solvent system.

Experimental Protocol: Column Chromatography

Materials and Equipment:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

A suitable glass column

-

Eluent (e.g., a mixture of ethyl acetate and hexane)

-

Collection tubes

-

TLC plates, developing chamber, and UV lamp

Step-by-Step Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

-

Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without any air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica bed.

-

Elution: Begin the elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20%, 30% ethyl acetate) to facilitate the separation of compounds with different polarities.

-

Fraction Collection: Collect fractions of a consistent volume.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Solvent System Selection

| Solvent System (Ethyl Acetate/Hexane) | Observed Rf of this compound (Predicted) | Rationale |

| 10:90 | ~0.1 | Good for initial binding to the column. |

| 20:80 | ~0.3 | Ideal for elution and separation from less polar impurities. |

| 30:70 | ~0.5 | May be used to speed up elution once more polar impurities are removed. |

Note: These Rf values are predictive and should be optimized based on preliminary TLC analysis.

Visualization: Column Chromatography Workflow

Caption: Workflow for the purification of this compound by column chromatography.

Purification Strategy II: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities.

Foundational Principles

This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

Materials and Equipment:

-

Crude or partially purified this compound

-

A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Step-by-Step Methodology:

-

Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated. Solvent pairs (a solvent in which the compound is soluble and a miscible non-solvent) can also be effective. For benzoate esters, pairs like ethanol/water or ethyl acetate/hexane are often successful.[4]

-

Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Data Presentation: Recrystallization Solvent Screening

| Solvent/Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Recommendation |

| Ethanol | Low | High | Good | Promising |

| Ethyl Acetate/Hexane | Soluble in EtOAc, insoluble in hexane | - | Good with careful addition of hexane | Promising |

| Toluene | Low | Moderate | Fair | Possible, but may require seeding |

| Water | Insoluble | Insoluble | - | Not suitable |

Purity Assessment and Characterization

A multi-pronged analytical approach is necessary to confirm the purity and identity of the final product.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the collected fractions and the final product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity. A reverse-phase C18 column is typically suitable for this type of molecule.[5]

Typical HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 320 nm).

A single, sharp peak in the chromatogram indicates a high degree of purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum will provide information on the number and types of protons present. Expected signals include those for the quinoline ring protons, the aldehyde proton (typically δ 9-10 ppm), and the benzoate protons.

-

13C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

-

C=O stretch (ester): ~1720-1740 cm-1

-

C=O stretch (aldehyde): ~1690-1715 cm-1

-

Aromatic C=C stretches: ~1450-1600 cm-1

-

C-O stretch (ester): ~1250-1300 cm-1

Visualization: Analytical Workflow for Purity Confirmation

Caption: A comprehensive analytical workflow for the confirmation of purity and identity.

Troubleshooting

| Problem | Potential Cause | Solution |

| Column Chromatography: Tailing of the product spot. | Interaction of the basic quinoline nitrogen with acidic silica gel. | Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica gel. |

| Column Chromatography: Product is not eluting. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. |

| Recrystallization: Oiling out instead of crystallization. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a miscible non-solvent to induce crystallization. Try a different solvent with a lower boiling point. |

| General: Product decomposition. | Instability of the aldehyde or ester functionality. | Avoid harsh acidic or basic conditions. Perform purification steps at lower temperatures if the compound is thermally labile. Work under an inert atmosphere to prevent oxidation. |

Conclusion

The successful purification of this compound hinges on a systematic approach that considers the inherent chemical properties of the molecule. By carefully selecting and optimizing chromatographic and recrystallization techniques, and by employing a comprehensive suite of analytical methods for purity assessment, researchers can obtain this valuable intermediate in high purity, ready for its application in the synthesis of novel therapeutic agents.

References

- Current time information in Denver, CO, US. (n.d.). Google.

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

(PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

(PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. Retrieved January 22, 2026, from [Link]

-

Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved January 22, 2026, from [Link]

-

Comparison of IR spectra of benzo[h]quinoline radical cation recorded... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Solvent screening for the extraction of aromatic aldehydes. (2024). Graz University of Technology. Retrieved January 22, 2026, from [Link]

-

Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

-

Solvent Screening for the Extraction of Aromatic Aldehydes | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 22, 2026, from [Link]

-

infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]

-

Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

-

Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- 8-hydroxy quinoline derivatives. (n.d.). Google Patents.

-

Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC. (n.d.). CristalChem. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the 1H NMR Analysis of 7-Formylquinolin-8-yl benzoate

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 7-Formylquinolin-8-yl benzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, and practical experimental protocols for the structural elucidation of this complex aromatic molecule. Our approach is grounded in scientific integrity, offering field-proven insights to ensure both accuracy and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to its composite structure, incorporating a quinoline ring system, a benzoate moiety, and a reactive formyl group. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The benzoate group can influence the molecule's lipophilicity and binding interactions, while the formyl group offers a site for further chemical modification.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[1] By analyzing the chemical shifts, coupling constants, and integration of proton signals, we can map the electronic environment of each hydrogen atom, providing a detailed molecular fingerprint. This guide will walk you through the process of predicting and interpreting the ¹H NMR spectrum of this compound, a critical step in its synthesis and characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be complex, with signals corresponding to the protons of the quinoline ring, the benzoate ring, and the formyl group. The analysis is best approached by considering the molecule in its constituent parts.

The Quinoline Ring System

The quinoline ring system will exhibit a set of distinct signals in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The presence of the electron-withdrawing formyl group at the 7-position and the electron-withdrawing benzoate group at the 8-position will significantly deshield the protons on this ring system.

-

H2 and H4: These protons are on the pyridine ring of the quinoline system. H2 is adjacent to the nitrogen atom and is expected to be the most deshielded of the quinoline protons, appearing as a doublet of doublets. H4 will also be deshielded and will likely appear as a doublet of doublets.

-

H3: This proton will couple with both H2 and H4, resulting in a doublet of doublets.

-

H5 and H6: These protons are on the benzene ring of the quinoline system. The formyl and benzoate substituents will influence their chemical shifts. H5 is expected to be a doublet, coupled to H6. H6 will appear as a doublet, coupled to H5. The exact chemical shifts will be influenced by the combined electronic effects of the substituents.

The Benzoate Ring System

The protons of the benzoate ring will also resonate in the aromatic region, generally between 7.0 and 8.5 ppm.[2] The ester linkage to the quinoline ring acts as an electron-withdrawing group.

-

H2' and H6' (ortho): These protons are closest to the carbonyl group of the ester and will be the most deshielded of the benzoate protons. They will appear as a doublet.

-

H4' (para): This proton will be the least deshielded of the benzoate protons and will appear as a triplet.

-

H3' and H5' (meta): These protons will have similar chemical environments and will likely appear as a triplet.

The Formyl Proton

The aldehydic proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. It is expected to resonate as a singlet in the downfield region of the spectrum, typically between 9.0 and 10.0 ppm.[1]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on aromatic rings.[3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-formyl | 9.5 - 10.5 | s | - | 1H |

| H2 | 8.8 - 9.2 | dd | J = 4.0-5.0, 1.5-2.0 | 1H |

| H4 | 8.0 - 8.4 | dd | J = 8.0-9.0, 1.5-2.0 | 1H |

| H5 | 7.8 - 8.2 | d | J = 8.0-9.0 | 1H |

| H6 | 7.6 - 8.0 | d | J = 8.0-9.0 | 1H |

| H3 | 7.4 - 7.8 | dd | J = 8.0-9.0, 4.0-5.0 | 1H |

| H2'/H6' | 8.0 - 8.3 | d | J = 7.0-8.0 | 2H |

| H4' | 7.5 - 7.8 | t | J = 7.0-8.0 | 1H |

| H3'/H5' | 7.4 - 7.7 | t | J = 7.0-8.0 | 2H |

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and validated protocol is essential.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity, as impurities will introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, other solvents such as DMSO-d₆ or Acetone-d₆ can be tested.

-

Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[6]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm. Many commercially available deuterated solvents already contain TMS.

-

Sample Filtration: If any solid particles are present after dissolving the sample, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

-

Acquisition Time: Use a suitable acquisition time to ensure good digital resolution.

-

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.[1]

Visualizations

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Experimental Workflow

Caption: Workflow for the ¹H NMR analysis of this compound.

Conclusion

This guide has provided a detailed framework for the ¹H NMR analysis of this compound. By understanding the fundamental principles of ¹H NMR and the specific electronic effects of the quinoline, benzoate, and formyl moieties, researchers can confidently predict, acquire, and interpret the spectrum of this molecule. The protocols outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data. Adherence to these guidelines will empower scientists in their efforts to characterize novel compounds and advance the field of drug discovery and development.

References

-

National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Library of Medicine. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 7,8-BENZOQUINOLINE(230-27-3) 1H NMR spectrum [chemicalbook.com]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. tsijournals.com [tsijournals.com]

- 6. WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents [patents.google.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 7-Formylquinolin-8-yl benzoate

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 7-Formylquinolin-8-yl benzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, the underlying principles of chemical shift assignments, a robust experimental protocol for data acquisition, and the structural elucidation of this complex heterocyclic compound.

Introduction: The Structural Significance of this compound

This compound is a molecule of significant interest, incorporating three key functional moieties: a quinoline core, a formyl group, and a benzoate ester. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] The presence of a formyl group at the 7-position and a benzoate ester at the 8-position introduces specific electronic and steric features that can profoundly influence the molecule's biological activity and physicochemical properties.

Accurate structural characterization is paramount in drug discovery and development. ¹³C NMR spectroscopy offers a powerful, non-destructive technique to obtain a detailed carbon fingerprint of a molecule, providing invaluable insights into its atomic connectivity and electronic environment.[2] This guide serves to elucidate the expected ¹³C NMR spectral characteristics of this compound, thereby aiding in its synthesis, characterization, and further development.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Quinoline Moiety | |||

| C2 | C=N | ~150-155 | Deshielded due to the electronegativity of the adjacent nitrogen atom.[5] |

| C3 | C-H (aromatic) | ~120-125 | Typical chemical shift for a protonated aromatic carbon in a quinoline ring. |

| C4 | C-H (aromatic) | ~135-140 | Influenced by the nitrogen atom and the overall aromatic system. |

| C4a | C (quaternary) | ~128-132 | Bridgehead carbon within the quinoline ring system. |

| C5 | C-H (aromatic) | ~125-130 | Aromatic carbon with a typical chemical shift. |

| C6 | C-H (aromatic) | ~128-133 | Aromatic carbon, its shift is influenced by adjacent substituents. |

| C7 | C-CHO (aromatic) | ~130-135 | Aromatic carbon bearing the electron-withdrawing formyl group. |

| C8 | C-O (aromatic) | ~145-150 | Deshielded due to the direct attachment of the electronegative oxygen atom of the ester. |

| C8a | C (quaternary) | ~140-145 | Bridgehead carbon, influenced by the adjacent nitrogen and the ester group. |

| Formyl Group | |||

| C9 (CHO) | Aldehyde Carbonyl | ~190-200 | Characteristic downfield shift for an aldehyde carbonyl carbon.[4] |

| Benzoate Moiety | |||

| C10 (C=O) | Ester Carbonyl | ~165-170 | Typical chemical shift for an ester carbonyl carbon.[3][6] |

| C11 | C (quaternary) | ~129-132 | Aromatic carbon to which the carbonyl group is attached.[7] |

| C12 / C16 | C-H (aromatic, ortho) | ~128-130 | Aromatic carbons ortho to the ester group.[6] |

| C13 / C15 | C-H (aromatic, meta) | ~128-130 | Aromatic carbons meta to the ester group.[6] |

| C14 | C-H (aromatic, para) | ~133-136 | Aromatic carbon para to the ester group, often slightly more deshielded.[6] |

Structural Representation and Carbon Numbering

To visually correlate the predicted chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in this compound.

Caption: Molecular structure of this compound with carbon atom numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust and self-validating methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.[8]

-

Concentration: Prepare a solution of 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0.0 ppm).[7]

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, which typically have longer relaxation times.

-

Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Spectral Width (SW): 0 to 220 ppm to encompass the full range of expected chemical shifts, from TMS to the aldehyde carbonyl.

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required).

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

4. Advanced 2D NMR Experiments for Unambiguous Assignment:

To confirm the assignments made from the 1D ¹³C NMR spectrum, the following 2D NMR experiments are highly recommended:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), invaluable for assigning the protonated carbons.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system, helping to trace out the connectivity of the aromatic rings.[9]

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using NMR spectroscopy.

Sources

- 1. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. basjsci.edu.iq [basjsci.edu.iq]

Mass spectrometry of 7-Formylquinolin-8-yl benzoate

An In-Depth Technical Guide to the Mass Spectrometry of 7-Formylquinolin-8-yl Benzoate

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a molecule of interest for researchers and professionals in drug development and chemical synthesis. We will delve into the core principles of its ionization and fragmentation behavior, offering field-proven insights into experimental design and data interpretation. This document moves beyond a simple recitation of methods to explain the causality behind instrumental choices and analytical strategies, ensuring a robust and reproducible approach. Protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Analytical Challenge

This compound is a multi-functionalized aromatic molecule featuring a quinoline core, an aldehyde group, and a benzoate ester. This unique combination of functional groups presents both opportunities and challenges for mass spectrometric characterization. The nitrogen atom in the quinoline ring provides a ready site for protonation, making it highly suitable for Electrospray Ionization (ESI). However, the ester linkage is relatively labile and can undergo facile cleavage, while the aldehyde and quinoline moieties can direct complex fragmentation pathways. Understanding these pathways is critical for unambiguous structural confirmation, impurity profiling, and metabolite identification in a drug development pipeline.

Molecular Properties and Their Mass Spectrometric Implications

A thorough analysis begins with the fundamental properties of the target molecule.

| Property | Value | Implication for Mass Spectrometry |

| Molecular Formula | C₁₇H₁₁NO₃ | Provides the basis for calculating the exact mass. The odd number of nitrogen atoms dictates that the molecule will have an odd nominal molecular weight, adhering to the Nitrogen Rule. |

| IUPAC Name | (7-formylquinolin-8-yl) benzoate[1] | Describes the key functional groups: formyl, quinolinyl, and benzoate ester. |

| Average Molecular Weight | 277.28 g/mol | Used for general calculations and sample preparation. |

| Monoisotopic Mass | 277.0739 g/mol | The precise mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

The stable aromatic systems of the quinoline and benzene rings suggest that the molecular ion should be readily observable, particularly with soft ionization techniques.[2][3]

Ionization Strategy: The Case for Electrospray Ionization (ESI)

While Electron Ionization (EI) is a powerful tool, it is a high-energy ("hard") technique that would likely cause extensive and uncontrollable fragmentation of the labile ester bond in this compound, potentially preventing the observation of a clear molecular ion.

Therefore, Electrospray Ionization (ESI) is the method of choice.[4]

-

Expertise & Causality: ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte during the ionization process. This preserves the intact molecule as a protonated species, [M+H]⁺, which is essential for subsequent tandem mass spectrometry (MS/MS) experiments. The basic nitrogen on the quinoline ring is readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography, making ESI in positive ion mode highly efficient for this class of compounds.[5]

Logical Workflow for ESI-MS Analysis

The overall experimental process follows a logical sequence designed for comprehensive characterization.

Caption: High-level workflow for LC-ESI-MS/MS analysis.

Tandem Mass Spectrometry (MS/MS): Decoding the Fragmentation

The true structural elucidation power of mass spectrometry comes from MS/MS analysis. In this process, the protonated molecular ion ([M+H]⁺, m/z 278.08) is selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions reveal the molecule's underlying structure.

Based on established fragmentation rules for esters, aromatic aldehydes, and quinoline heterocycles, we can predict a logical fragmentation cascade.[5][6][7]

Proposed Fragmentation Pathway

The fragmentation of this compound is dominated by the cleavage of its most labile bond: the ester C-O bond.

-

Primary Fragmentation: The most favorable cleavage is the loss of the entire 7-formyl-8-hydroxyquinoline moiety as a neutral molecule, generating the highly stable benzoyl cation . This is often the base peak in the spectrum.

-

Alternative Primary Fragmentation: Cleavage can also occur on the other side of the ester oxygen, leading to the loss of benzoic acid and formation of a quinoline-based cation.

-

Secondary Fragmentation: Subsequent fragmentation of the quinoline-containing ions would likely involve the characteristic loss of carbon monoxide (CO) from the formyl group and/or hydrogen cyanide (HCN) from the quinoline ring system.[5][7]

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

Predicted Product Ion Spectrum

The following table summarizes the key fragments expected in the MS/MS spectrum. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of each fragment, providing an additional layer of validation.

| Precursor Ion m/z (Formula) | Product Ion m/z | Proposed Neutral Loss (Mass) | Proposed Fragment Identity |

| 278.0815 (C₁₇H₁₂NO₃⁺) | 174.0550 | C₇H₄O₂ (122.02) | [7-Formyl-8-hydroxyquinoline + H]⁺ |

| 278.0815 (C₁₇H₁₂NO₃⁺) | 156.0444 | C₇H₆O₃ (138.03) | [M - Benzoic Acid + H]⁺ (less likely) |

| 278.0815 (C₁₇H₁₂NO₃⁺) | 105.0335 | C₁₀H₇NO₂ (173.05) | Benzoyl cation [C₇H₅O]⁺ (Base Peak) |

| 174.0550 | 146.0599 | CO (28.00) | [Fragment - CO]⁺ |

| 174.0550 | 147.0498 | HCN (27.01) | [Fragment - HCN]⁺ |

| 105.0335 | 77.0386 | CO (28.00) | Phenyl cation [C₆H₅]⁺ |

Note: Bold indicates the expected base peak.

Experimental Protocol: A Self-Validating Method

This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of this compound.

Objective: To acquire full scan MS and product ion MS/MS spectra to confirm the identity and structure of the analyte.

5.1. Sample and Reagent Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 in 50:50 methanol/water to a final concentration of 1 µg/mL. Rationale: This concentration is typically sufficient for modern ESI-MS instruments without causing detector saturation.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a volatile acidifier that promotes protonation for positive mode ESI and improves chromatographic peak shape.

5.2. Liquid Chromatography (LC) Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: A C18 stationary phase provides excellent retention for the hydrophobic aromatic rings of the analyte.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Gradient:

-

0.0 min: 20% B

-

1.0 min: 20% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 20% B

-

12.0 min: 20% B (End)

-

5.3. Mass Spectrometry (MS) Parameters (Positive ESI Mode)

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 kV

-

Drying Gas (N₂) Flow: 10 L/min

-

Gas Temperature: 325 °C

-

Nebulizer Pressure: 40 psi

-

Scan Mode 1 (Full Scan):

-

Mass Range: m/z 100-500

-

Purpose: To detect the [M+H]⁺ ion at m/z 278.08.

-

-

Scan Mode 2 (Targeted MS/MS):

-

Precursor Ion: m/z 278.08

-

Collision Energy: 20 eV (This may require optimization, but 20 eV is a good starting point for this type of molecule).

-

Product Ion Scan Range: m/z 50-300

-

Purpose: To generate the fragmentation pattern for structural confirmation.

-

5.4. System Validation and Expected Outcome The method is considered validated if:

-

A sharp chromatographic peak is observed.

-

The full scan MS spectrum shows a prominent ion at m/z 278.08 ± 0.1 Da (for nominal mass) or ± 5 ppm (for HRMS).

-

The MS/MS spectrum of m/z 278.08 shows a product ion profile consistent with the data in the table above, with a dominant base peak at m/z 105.03. The presence and accurate mass of the other fragments provide a high degree of confidence in the structural assignment.

Applications in a Drug Development Context

-

Structural Confirmation: As detailed, MS/MS provides a definitive fingerprint for the synthesized compound.

-

Impurity Profiling: The LC-MS method can separate and identify synthesis-related impurities, even at low levels. Their fragmentation patterns can help elucidate their structures.

-

Metabolite Identification: In in vitro or in vivo studies, researchers can search for predicted metabolic transformations (e.g., oxidation of the aldehyde, hydroxylation of the rings) and use the fragmentation pattern of the parent compound as a template to identify the structures of metabolites.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using LC-ESI-MS/MS in positive ion mode. This approach preserves the molecular ion and allows for controlled fragmentation, yielding a rich spectrum of structurally significant product ions. The fragmentation is predictably dominated by cleavage of the ester bond to form a stable benzoyl cation (m/z 105.03). By employing the systematic protocol outlined in this guide, researchers can achieve confident structural characterization, which is a cornerstone of modern chemical analysis and drug development.

References

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy Source: Fiveable URL: [Link]

-

Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link]

-

Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds Source: ACS Publications - Analytical Chemistry URL: [Link]

-

Title: Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry Source: YouTube URL: [Link]

-

Title: Fragmentation of Aromatics Source: Whitman College Chemistry URL: [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 7-Formylquinolin-8-yl benzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the synthesis, characterization, and crystal structure of 7-Formylquinolin-8-yl benzoate. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives with enhanced properties. This document, authored from the perspective of a Senior Application Scientist, offers not only detailed experimental protocols but also the scientific rationale behind these procedures, ensuring both technical accuracy and practical insight.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of applications, ranging from antimalarial agents to fluorescent chemosensors and organic light-emitting diodes (OLEDs). The introduction of a formyl group at the 7-position and a benzoate ester at the 8-position of the quinoline core creates a molecule with unique electronic and steric properties, making its solid-state characterization a subject of considerable interest. The precise arrangement of molecules in the crystalline lattice, governed by a subtle interplay of intermolecular forces, dictates key physicochemical properties such as solubility, stability, and bioavailability.

This guide will first detail the synthetic route to this compound, followed by a thorough description of its spectroscopic characterization. The core of this document is a detailed exploration of its single-crystal X-ray diffraction analysis, culminating in a discussion of the molecular geometry and the supramolecular architecture established through intermolecular interactions.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a two-step process, beginning with the selective formylation of 8-hydroxyquinoline, followed by esterification.

Synthetic Protocol

A plausible synthetic route involves the Duff reaction for the introduction of the formyl group, followed by a Schotten-Baumann reaction for the esterification.

Step 1: Synthesis of 7-Formyl-8-hydroxyquinoline

This reaction introduces a formyl group ortho to the hydroxyl group on the quinoline ring.

-

Rationale: The Duff reaction is a classic method for the formylation of activated aromatic compounds like phenols. The hydroxyl group at the 8-position activates the ring, directing the formylation to the adjacent 7-position.

Step 2: Synthesis of this compound

This step involves the acylation of the hydroxyl group of 7-Formyl-8-hydroxyquinoline with benzoyl chloride.[1]

-

Rationale: The Schotten-Baumann reaction is a widely used method for the synthesis of esters from alcohols (or phenols) and acyl chlorides in the presence of a base. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.[2] The chemical shifts of the formyl proton and the aromatic protons of both the quinoline and benzoate moieties are characteristic.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[3] Key vibrational bands would include the C=O stretching of the formyl group and the ester, as well as the C-O stretching of the ester.

-

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the molecule.[4] The extended conjugation of the quinoline system is expected to result in strong absorption in the UV region.

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the crystal structure by X-ray diffraction.

Crystallization Protocol

Slow evaporation of a saturated solution is a common and effective method for growing single crystals of organic compounds.

-

Solvent Selection: The choice of solvent is critical and often determined empirically. A solvent system in which the compound has moderate solubility is ideal. A mixture of a good solvent (e.g., dichloromethane or chloroform) and a poor solvent (e.g., hexane or ethanol) can be employed to fine-tune the solubility and promote slow crystal growth.

-

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture with gentle warming.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

-

Monitor for the formation of well-defined single crystals over several days.

-

Caption: General workflow for single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final, accurate crystal structure.[5]

The Crystal Structure of this compound: A Detailed Analysis

While a published crystal structure for this exact molecule is not available, we can predict its key structural features and packing based on the known crystal structure of the closely related 8-Quinolyl benzoate and general principles of intermolecular interactions in organic crystals.[6]

Molecular Geometry

The molecule consists of a planar quinoline ring system linked to a benzoate group via an ester linkage.

-